3-(2-ethoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
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Properties
CAS No. |
887467-89-2 |
|---|---|
Molecular Formula |
C25H25N5O4 |
Molecular Weight |
459.506 |
IUPAC Name |
2-(2-ethoxyethyl)-4,7-dimethyl-6-(4-phenoxyphenyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H25N5O4/c1-4-33-15-14-28-23(31)21-22(27(3)25(28)32)26-24-29(21)16-17(2)30(24)18-10-12-20(13-11-18)34-19-8-6-5-7-9-19/h5-13,16H,4,14-15H2,1-3H3 |
InChI Key |
JCOWFCJTBJFLRQ-UHFFFAOYSA-N |
SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)OC5=CC=CC=C5)C)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as those containing a pyrrolo[2,3-d]pyrimidine nucleus, are often found in anti-cancer drugs like ruxolitinib, tofacitinib, and baricitinib. These drugs primarily target Janus kinases (JAKs), which play a crucial role in signal transduction for various cytokines and growth factors.
Mode of Action
For instance, JAK inhibitors prevent the activation of JAKs, thereby blocking the JAK-STAT signaling pathway.
Biological Activity
The compound 3-(2-ethoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of the imidazo[2,1-f]purine class, which has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.48 g/mol. The structure features significant functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antidepressant Effects : In a study examining derivatives of imidazo[2,1-f]purine, it was found that certain compounds demonstrated significant affinity for serotonin receptors (5-HT1A and 5-HT7) and inhibited phosphodiesterase (PDE) enzymes, suggesting potential antidepressant properties .
- Anxiolytic Activity : The same study indicated that some derivatives showed greater anxiolytic effects compared to diazepam in animal models . This suggests the compound may influence anxiety-related pathways.
1. Receptor Affinity and Enzyme Inhibition
A series of derivatives were synthesized and evaluated for their binding affinity to serotonin receptors and inhibition of PDEs. The results highlighted:
- 5-HT1A receptor affinity : Compounds exhibited varying degrees of receptor binding, with some showing high affinity.
- PDE inhibition : Weak inhibitory activity against PDE4B and PDE10A was noted, which may contribute to the antidepressant effects by increasing cyclic nucleotide levels .
2. Pharmacological Studies
In vivo studies using forced swim tests (FST) in mice indicated that selected compounds from this series displayed significant antidepressant-like effects at low doses (e.g., 2.5 mg/kg) . The behavioral outcomes suggest modulation of neurotransmitter systems involved in mood regulation.
Case Studies
Several case studies have been conducted to evaluate the pharmacological profiles of imidazo[2,1-f]purine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
